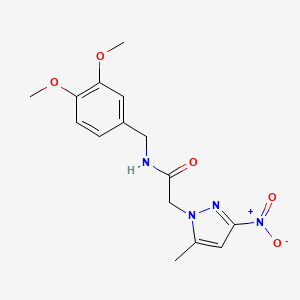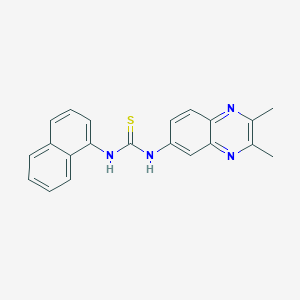methanone](/img/structure/B5976682.png)
[1-(2-furylmethyl)-3-piperidinyl](4-methoxy-3,5-dimethylphenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(2-furylmethyl)-3-piperidinyl](4-methoxy-3,5-dimethylphenyl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a ketone derivative of piperidine and is commonly referred to as FMPM. The unique chemical structure of FMPM has made it a popular choice for scientific research and has led to several studies investigating its synthesis, mechanism of action, and biochemical effects.
Wirkmechanismus
The mechanism of action of FMPM is not fully understood. However, several studies have suggested that FMPM acts as a dopamine D2 receptor antagonist. This action results in the inhibition of dopamine signaling, which is implicated in several neurological disorders. Additionally, FMPM has been shown to exhibit antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and physiological effects:
FMPM has been shown to exhibit several biochemical and physiological effects. In vitro studies have demonstrated that FMPM inhibits the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. Additionally, FMPM has been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators. In vivo studies have demonstrated that FMPM exhibits analgesic effects in animal models of pain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of FMPM is its unique chemical structure, which makes it a popular choice for scientific research. Additionally, FMPM exhibits several pharmacological properties, which make it a potential drug candidate for the treatment of various diseases. However, one of the limitations of FMPM is its potential toxicity. Several studies have reported that FMPM exhibits cytotoxic effects in vitro, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of FMPM. One of the primary directions is the investigation of its potential as a drug candidate for the treatment of various diseases. Additionally, several studies have suggested that FMPM may exhibit anticancer properties, which warrant further investigation. Furthermore, the development of novel synthesis methods for FMPM may improve its yield and purity, making it a more viable option for scientific research.
Synthesemethoden
The synthesis of FMPM involves the reaction of 4-methoxy-3,5-dimethylbenzaldehyde and 1-(2-furylmethyl)piperidine in the presence of a reducing agent. The reaction results in the formation of FMPM as a yellow solid. This synthesis method has been modified and optimized by several researchers to improve the yield and purity of FMPM.
Wissenschaftliche Forschungsanwendungen
FMPM has been extensively studied for its potential applications in various scientific fields. One of the primary applications of FMPM is in the field of medicinal chemistry. FMPM has been shown to exhibit anti-inflammatory, analgesic, and antipsychotic properties. Several studies have investigated the use of FMPM as a potential drug candidate for the treatment of various diseases, including Alzheimer's, Parkinson's, and schizophrenia.
Eigenschaften
IUPAC Name |
[1-(furan-2-ylmethyl)piperidin-3-yl]-(4-methoxy-3,5-dimethylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3/c1-14-10-17(11-15(2)20(14)23-3)19(22)16-6-4-8-21(12-16)13-18-7-5-9-24-18/h5,7,9-11,16H,4,6,8,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXMPDKWZLCSAQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)C(=O)C2CCCN(C2)CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(2-Furylmethyl)-3-piperidinyl](4-methoxy-3,5-dimethylphenyl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{2-[2-(1-naphthylmethyl)-4-morpholinyl]-2-oxoethyl}-1,2,3-oxadiazol-3-ium-5-olate](/img/structure/B5976600.png)
![7-(2,3-difluorobenzyl)-2-[(2-methyl-1,3-thiazol-4-yl)acetyl]-2,7-diazaspiro[4.5]decane](/img/structure/B5976617.png)
![N-(4-methylphenyl)-2-(2-oxo-7-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)acetamide](/img/structure/B5976625.png)
![2-{1-cyclopentyl-4-[(3,7-dimethyl-1H-indol-2-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B5976631.png)


![ethyl 1-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-3-[(2E)-3-phenyl-2-propen-1-yl]-3-piperidinecarboxylate](/img/structure/B5976656.png)
![N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-3-(4-methoxyphenyl)acrylamide](/img/structure/B5976658.png)
![ethyl 5-methyl-4-oxo-2-phenyl-3,4-dihydrothieno[3,4-d]pyrimidine-7-carboxylate](/img/structure/B5976668.png)
![[4-benzyl-1-(3-methoxybenzyl)-4-piperidinyl]methanol](/img/structure/B5976670.png)

![N-[(5-ethyl-2-pyridinyl)methyl]-N'-(3-methoxypropyl)-N-methyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5976678.png)
![2-(dimethylamino)-7-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one](/img/structure/B5976680.png)
![N-[1-(2-fluorobenzyl)-3-piperidinyl]-N,5,7-trimethylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5976686.png)